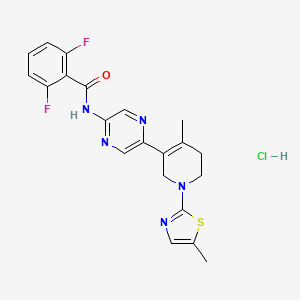

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action:

RO2959 Hydrochloride is a small molecule inhibitor that acts on CRAC channels, also known as Calcium Release-Activated Channels. These channels are located in the cell membrane and play a crucial role in Store-Operated Calcium Entry (SOCE). When cellular calcium stores are depleted, Stim proteins activate Orai proteins, which form CRAC channels, allowing calcium influx from the extracellular space to replenish the stores [].

RO2959 Hydrochloride specifically binds to Orai1 and Orai3 channels, with high potency (IC50 values of 25 nM and 530 nM, respectively), effectively blocking SOCE []. This inhibition disrupts various cellular processes, making it a valuable tool for scientific research.

Applications in T Cell Function Studies:

RO2959 Hydrochloride is a potent inhibitor of T cell activation and function. By blocking SOCE, it suppresses crucial calcium-dependent signaling pathways involved in T cell proliferation, cytokine production, and effector functions []. This makes it a valuable tool for researchers studying:

- T cell-mediated autoimmune diseases: RO2959 Hydrochloride's ability to suppress T cell activation has potential applications in understanding and developing treatments for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, where T cell dysregulation plays a key role [].

- T cell responses to cancer: Researchers can use RO2959 Hydrochloride to investigate how SOCE regulates T cell responses to cancer cells and identify potential therapeutic strategies for enhancing anti-tumor immunity [].

- Transplantation immunology: Understanding the role of SOCE in T cell-mediated rejection of transplanted organs can be facilitated by using RO2959 Hydrochloride to study T cell activation and function in this context [].

Additional Research Applications:

Beyond T cell function, RO2959 Hydrochloride's ability to modulate calcium signaling holds potential for research in various areas, including:

- Neurodegenerative diseases: Studies suggest that dysregulated calcium signaling may contribute to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. RO2959 Hydrochloride can be used to investigate the role of SOCE in these pathologies.

- Cardiovascular diseases: Abnormal calcium handling in heart muscle cells is implicated in various heart conditions. RO2959 Hydrochloride can be utilized to study the role of SOCE in these diseases and identify potential therapeutic targets.

- Cancer cell biology: Some cancer cells exhibit altered SOCE activity. RO2959 Hydrochloride can be employed to understand how SOCE contributes to cancer cell proliferation and survival, potentially leading to novel cancer therapies.

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride, commonly referred to as RO2959 hydrochloride, is a complex organic compound notable for its unique structural features and potential biological applications. Its molecular formula is C21H20ClF2N5OS, and it contains multiple functional groups including thiazole, pyridine, and pyrazine moieties. The presence of fluorine atoms enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery .

The mechanism by which RO2959 HCl inhibits CRAC channels is not fully elucidated, but it is believed to interact directly with the Orai1 protein, a key component of the CRAC channel complex []. This interaction likely disrupts the channel's ability to conduct calcium ions, thereby reducing intracellular calcium influx.

RO2959 HCl also inhibits IL-2 production by T cells. While the exact mechanism remains under investigation, it is thought to involve the downregulation of specific genes involved in IL-2 production pathways [].

The chemical reactivity of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride can be attributed to its various functional groups. Key reactions may include:

- Nucleophilic substitutions involving the nitrogen atoms in the thiazole and pyridine rings.

- Electrophilic aromatic substitutions due to the presence of the benzamide structure.

- Hydrolysis reactions, particularly under acidic or basic conditions, which can affect the stability of the compound.

These reactions are crucial for understanding its behavior in biological systems and potential degradation pathways.

Research indicates that 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride exhibits significant biological activity. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system, potentially influencing neurological pathways. Its selectivity for specific receptor subtypes could make it a candidate for treating various neurodegenerative diseases or psychiatric disorders .

The synthesis of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride typically involves multi-step organic reactions. Common methods include:

- Formation of the thiazole ring through cyclization reactions involving appropriate precursors.

- Synthesis of the pyridine and pyrazine components via standard methods such as nucleophilic substitution or condensation reactions.

- Final coupling reactions to assemble the complete molecule followed by crystallization to obtain the hydrochloride salt form.

These methods are often optimized for yield and purity to facilitate further biological testing.

The primary applications of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride lie in medicinal chemistry. Its potential therapeutic uses include:

- Treatment of neurological disorders due to its receptor modulation properties.

- Development as a lead compound for further analog synthesis aimed at enhancing efficacy and reducing side effects.

Additionally, it may serve as a valuable tool in pharmacological research to better understand receptor interactions.

Interaction studies involving 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide; hydrochloride focus on its binding affinity to various receptors. These studies typically utilize techniques such as:

- Radiolabeled binding assays to quantify interactions with target receptors.

- In vitro assays to assess functional outcomes following receptor activation or inhibition.

- Molecular docking studies to predict binding modes and affinities based on structural data.

Such studies are essential for elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-y]pyrazin -2 -yl]benzamide; hydrochloride. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| RO2959 Hydrochloride | Contains thiazole and pyridine rings | High selectivity for specific receptors |

| SB 431542 | Benzamide derivative with imidazole | Known for its role in inhibiting TGF-beta signaling |

| 3,5-Difluoro-N-(5-methyl -1 ,3-thiazol -2 -yl)benzamide | Similar fluorinated structure | Focused on anti-cancer properties |

These compounds illustrate various applications in medicinal chemistry while highlighting the unique receptor selectivity and potential therapeutic roles of 2,6-difluoro-N-[5-[4-methyl -1 -(5-methyl -1 ,3-thiazol -2 -yl) -3 ,6-dihydro -2H -pyridin -5 -yl]pyrazin -2 -yl]benzamide; hydrochloride within this class .